3-Aminonaphthalene-1-carbonitrile
Description
3-Aminonaphthalene-1-carbonitrile (C₁₁H₈N₂) is a fused aromatic compound featuring a naphthalene backbone substituted with an amino group (-NH₂) at position 3 and a nitrile (-CN) group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The amino group enhances solubility in polar solvents and enables participation in hydrogen bonding, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .
Properties
CAS No. |
91135-40-9 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-aminonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,13H2 |
InChI Key |
IOSGHNSKXAXCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonaphthalene-1-carbonitrile typically involves the reaction of 3-nitronaphthalene with a reducing agent to form 3-aminonaphthalene, followed by a cyanation reaction to introduce the nitrile group. One common method involves the use of palladium-catalyzed cyanation of the corresponding aryl halide .
Industrial Production Methods: Industrial production of 3-Aminonaphthalene-1-carbonitrile may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Aminonaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Primary amines.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
3-Aminonaphthalene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Aminonaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The following compounds share structural similarities with 3-Aminonaphthalene-1-carbonitrile, differing primarily in substituents or core aromatic systems. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison
2.1 Substituent Effects on Reactivity
- Amino vs. Phenyl Substitution: The amino group in 3-Aminonaphthalene-1-carbonitrile increases electron density at the naphthalene ring, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to 3-Phenylnaphthalene-1-carbonitrile, where the phenyl group is electron-withdrawing via conjugation . This makes the former more reactive in cross-coupling reactions.
- Nitrile Position: In 3-(Dimethylamino)methyl-1H-indole-5-carbonitrile , the nitrile at position 5 of an indole core limits steric hindrance, unlike the naphthalene derivative, where the nitrile at position 1 may hinder planar interactions in solid-state applications.
2.2 Physicochemical Properties
- Solubility: The amino group in 3-Aminonaphthalene-1-carbonitrile improves water solubility compared to its phenyl-substituted analogue, which is highly lipophilic due to the aromatic phenyl group .
- Thermal Stability: Indole-based nitriles (e.g., 3-(Dimethylamino)methyl-1H-indole-5-carbonitrile) exhibit lower thermal stability (decomposition ~150°C) due to the indole ring’s sensitivity, whereas naphthalene derivatives are stable up to 250°C .
Biological Activity
3-Aminonaphthalene-1-carbonitrile (CAS Number: 91135-40-9) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
3-Aminonaphthalene-1-carbonitrile features an amino group and a nitrile group attached to a naphthalene backbone. Its structure can be represented as follows:
This configuration allows for various chemical interactions, positioning it as a potential candidate for therapeutic applications.
The biological activity of 3-Aminonaphthalene-1-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The amino and nitrile groups enhance its reactivity and binding affinity to enzymes and receptors, which can modulate their activity. Current research is focused on elucidating the precise molecular pathways involved in its action.
Antimicrobial Activity
Research has indicated that 3-Aminonaphthalene-1-carbonitrile exhibits notable antimicrobial properties. A study compared its fungistatic activity against various phytopathogenic fungi, revealing promising results:
| Fungus | EC50 (mg/dm³) |
|---|---|
| Fusarium culmorum | 93 |
| Alternaria brassicicola | 30 |
| Botrytis cinerea | 11 |
| Penicillium expansum | 20 |
In this study, the compound was found to be more effective than the commercial fungicide Captan against Fusarium culmorum, indicating its potential as an antifungal agent .
Anticancer Activity
In addition to its antimicrobial effects, 3-Aminonaphthalene-1-carbonitrile has been investigated for its anticancer properties. A recent study evaluated its antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (another breast cancer line). The results indicated that the compound could induce cell death through mechanisms that are currently under investigation, including apoptotic pathways and cell cycle modulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Aminonaphthalene-1-carbonitrile, it is helpful to compare it with structurally similar compounds:
| Compound | Position of Amino/Nitrile Groups | Biological Activity |
|---|---|---|
| 3-Aminonaphthalene-2-carbonitrile | Amino at position 3, nitrile at 2 | Moderate antifungal activity |
| 1-Aminonaphthalene-3-carbonitrile | Amino at position 1, nitrile at 3 | Lower efficacy compared to 3-amino |
| 2-Aminonaphthalene-1-carbonitrile | Amino at position 2, nitrile at 1 | Limited antimicrobial activity |
The distinct arrangement of functional groups in these compounds influences their biological activities and reactivity profiles.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of 3-Aminonaphthalene-1-carbonitrile to enhance its biological activity. For instance, one study synthesized aryl-substituted derivatives and tested them for fungistatic activity. The findings suggested that substituents could significantly influence efficacy against specific fungal strains .
Another research effort explored the compound's use as a precursor in pharmaceutical applications, highlighting its potential in developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
